1,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
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Overview
Description
1,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C11H15N·HCl It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities
Mechanism of Action
Target of Action
1,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, also known as AT22657, is a member of the isoquinoline alkaloids, a large group of natural products Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines (thiq), have been reported to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq-based compounds, including at22657, are known to interact with their targets, leading to changes that result in their biological activity . For instance, some THIQ analogs have been reported to change the substrate pocket to prevent AMP from binding .
Biochemical Pathways
Thiq analogs have been associated with the control of neurotransmitter function and prevention of neurotoxicity related to monoamine oxidase (mao) activity in the brain . They also possess intrinsic antioxidant properties .
Result of Action
Thiq analogs have been reported to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . Some THIQ analogs are known to be neurodegenerating agents .
Biochemical Analysis
Biochemical Properties
Tetrahydroisoquinolines (THIQs), a class of compounds to which it belongs, are known to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in significant ways .
Cellular Effects
Thiqs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Molecular Mechanism
Thiqs are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiqs are known to have long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
Thiqs are known to interact with various enzymes or cofactors .
Transport and Distribution
Thiqs are known to interact with various transporters or binding proteins .
Subcellular Localization
Thiqs are known to be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline ring system. The reaction typically requires acidic conditions and can be catalyzed by various acids such as hydrochloric acid or sulfuric acid .
Industrial Production Methods
In industrial settings, the synthesis of 1,6-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride may involve large-scale Pictet-Spengler reactions using optimized conditions to maximize yield and purity. The reaction mixture is often subjected to crystallization and purification steps to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
1,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Parent amine.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
1,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective effects and interactions with neurotransmitter systems.
Medicine: Investigated for its potential therapeutic applications in neurodegenerative diseases and as a neuroprotectant.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
1,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can be compared with other similar compounds:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective effects and potential therapeutic applications.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Studied for its interactions with neurotransmitter systems and potential medicinal uses.
1,2,3,4-Tetrahydroisoquinoline: The parent compound, widely studied for its biological activities and chemical properties.
Properties
IUPAC Name |
1,6-dimethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-8-3-4-11-9(2)12-6-5-10(11)7-8;/h3-4,7,9,12H,5-6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHFYFCYJQQLDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)C=C(C=C2)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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